molecular formula C11H22N2O3 B14876311 Tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate

Tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate

Cat. No.: B14876311
M. Wt: 230.30 g/mol
InChI Key: UIJJVRPCFPDNOC-UHFFFAOYSA-N
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Description

Tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, an aminooxy group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. One common method involves the use of tert-butyl carbamate and a cyclopentylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl (2-(aminooxy)cyclopentyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: :

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(2-aminooxycyclopentyl)-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)15-10(14)13(4)8-6-5-7-9(8)16-12/h8-9H,5-7,12H2,1-4H3

InChI Key

UIJJVRPCFPDNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC1ON

Origin of Product

United States

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